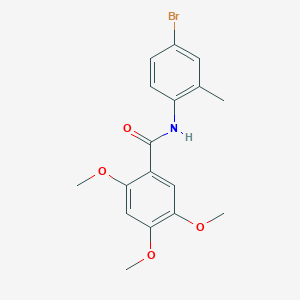![molecular formula C18H10ClNO3S B3515674 3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid](/img/structure/B3515674.png)
3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid
Overview
Description
3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid is a complex organic compound that features a benzothiazole ring fused with a furan ring and a chlorobenzoic acid moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common route involves the reaction of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with various reagents to form the desired product . The reaction conditions often include heating the reactants in ethanol in the presence of a catalytic amount of aqueous sodium hydroxide or triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorobenzoic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzothiazole and furan rings are known to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Benzothiazol-2-yl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
3-(1,3-Benzothiazol-2-yl)-2-phenylbenzofuran: Another compound with a similar structure and potential biological activities.
2,4-Disubstituted thiazoles: These compounds share the benzothiazole moiety and exhibit similar biological activities.
Uniqueness
3-[5-(1,3-Benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid is unique due to the presence of the chlorobenzoic acid moiety, which can enhance its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-4-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO3S/c19-12-6-5-10(18(21)22)9-11(12)14-7-8-15(23-14)17-20-13-3-1-2-4-16(13)24-17/h1-9H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOOFZXJOCFRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[2-(4-bromophenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide](/img/structure/B3515599.png)
![2-[(4-chlorophenoxy)methyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B3515626.png)
![1,4-bis[(4-chloro-3-methylphenoxy)acetyl]piperazine](/img/structure/B3515627.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B3515635.png)
![4-allyl-1-[(4-methoxyphenyl)amino]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3515645.png)
![5-({[(4-chlorophenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B3515649.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B3515653.png)
![1-{[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B3515658.png)
![1-(3-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3515664.png)
![2-(5-{[(3-acetylphenyl)amino]sulfonyl}-4-chloro-2-methylphenoxy)acetamide](/img/structure/B3515666.png)
![1-[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B3515688.png)
![N-[(2-iodophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B3515694.png)
